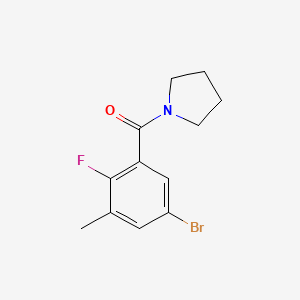![molecular formula C11H11Cl2O2- B14018401 2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate is an organic compound characterized by the presence of chloromethyl and methyl groups attached to a phenyl ring, which is further connected to an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate typically involves the chloromethylation of 4-methylphenylacetate. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(chloromethyl)-1,4-bis(3′,7′-dimethyloctyloxy)benzene: Similar structure with chloromethyl groups and a phenyl ring.
4-Methylphenylacetate: Lacks the chloromethyl groups but shares the phenylacetate core.
3,5-Dichloromethylphenylacetate: Similar structure with dichloromethyl groups instead of bis(chloromethyl).
Uniqueness
2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate is unique due to the presence of both chloromethyl and methyl groups on the phenyl ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C11H11Cl2O2- |
|---|---|
Molekulargewicht |
246.11 g/mol |
IUPAC-Name |
2-[3,5-bis(chloromethyl)-4-methylphenyl]acetate |
InChI |
InChI=1S/C11H12Cl2O2/c1-7-9(5-12)2-8(4-11(14)15)3-10(7)6-13/h2-3H,4-6H2,1H3,(H,14,15)/p-1 |
InChI-Schlüssel |
AGAGWKIHWFXNMT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1CCl)CC(=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


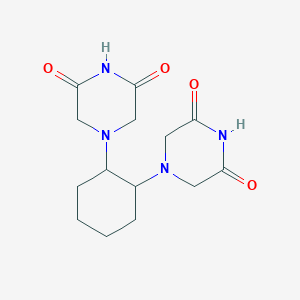

![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
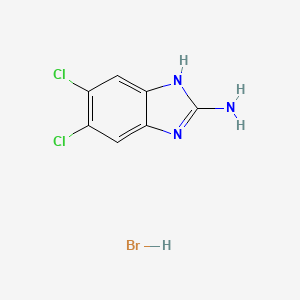
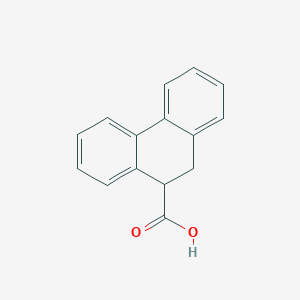
![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)

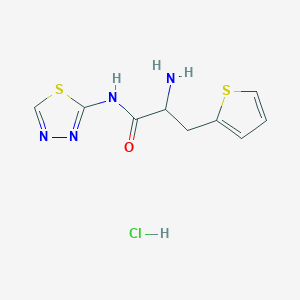
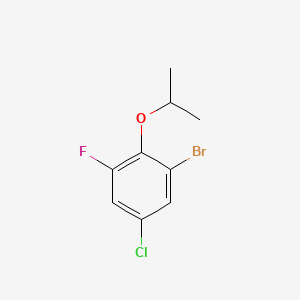
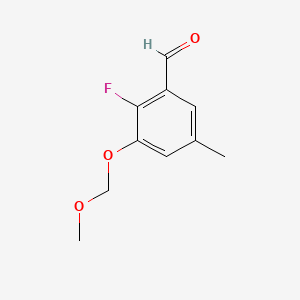

methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
